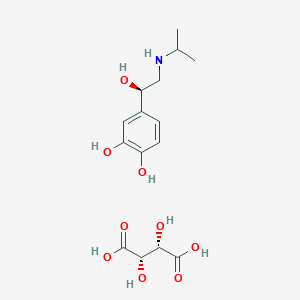

R(-)-Isoproterenol (+)-bitartrate

Description

Significance as a Pharmacological Probe

R(-)-Isoproterenol (+)-bitartrate serves as a highly specific tool for investigating the function of β-adrenergic receptors. scbt.com Isoproterenol (B85558) is a non-selective β-adrenergic agonist, meaning it activates both β1 and β2 adrenergic receptors. nih.gov These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial for mediating the effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862). cvpharmacology.com

The "R(-)" designation in its name refers to the specific stereoisomer of isoproterenol. Isoproterenol possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the R(-) and S(+) forms. google.com Research has demonstrated that the R(-)-enantiomer is the more biologically active form, exhibiting a significantly higher affinity and efficacy at β-adrenergic receptors compared to its S(+) counterpart. rsc.org This stereoselectivity makes this compound an invaluable tool for researchers aiming to elicit specific β-adrenergic responses and to study the precise mechanisms of receptor activation.

By using the pure R(-)-enantiomer, researchers can avoid the confounding effects of the less active S(+)-isomer, leading to more precise and interpretable experimental results. researchgate.net This specificity is critical in studies designed to elucidate the downstream signaling pathways of β-adrenergic receptors, such as the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cvpharmacology.commdpi.com

Overview of β-Adrenergic Agonists in Research

β-adrenergic agonists, as a class, are compounds that mimic the actions of epinephrine and norepinephrine at β-adrenergic receptors. cvpharmacology.com They are fundamental tools in biomedical research, enabling scientists to explore a wide array of physiological and pathophysiological processes.

The activation of β-adrenergic receptors by these agonists can lead to a variety of cellular responses depending on the receptor subtype and the tissue in which it is expressed. For instance, stimulation of β1-adrenergic receptors, predominantly found in the heart, leads to increased heart rate and contractility. cvpharmacology.com Conversely, activation of β2-adrenergic receptors, which are abundant in the smooth muscle of the airways, results in muscle relaxation and bronchodilation. nih.gov

In research settings, β-adrenergic agonists are employed to:

Investigate the role of the sympathetic nervous system in various physiological functions.

Study the mechanisms of signal transduction through G protein-coupled receptors. mdpi.com

Explore the pathophysiology of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. nih.govclevelandclinic.org

Screen for and characterize new therapeutic agents that target the β-adrenergic system.

The table below provides a summary of the key characteristics of this compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₇NO₃ · C₄H₆O₆ |

| Molecular Weight | 361.34 g/mol |

| Synonyms | (-)-Isoprenaline (+)-bitartrate salt |

| Mechanism of Action | Non-selective β-adrenergic receptor agonist |

| Primary Research Use | Pharmacological probe for studying β-adrenergic receptor function |

Structure

2D Structure

Properties

Molecular Formula |

C15H23NO9 |

|---|---|

Molecular Weight |

361.34 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m00/s1 |

InChI Key |

LBOPECYONBDFEM-RWALOXMOSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Stereochemical Considerations in R Isoproterenol + Bitartrate Research

Enantiomerism and Diastereomerism of Isoproterenol (B85558)

Isoproterenol possesses a single chiral center at the benzylic carbon atom, which is bonded to a hydroxyl group. This structural feature gives rise to two non-superimposable mirror images, known as enantiomers: the R(-) isomer and the S(+) isomer. These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ significantly in their interaction with other chiral molecules, such as biological receptors.

The compound in focus, R(-)-Isoproterenol (+)-bitartrate, is a salt formed from the specific combination of the R(-) enantiomer of isoproterenol and the (+) enantiomer of tartaric acid. Tartaric acid itself has two chiral centers, with the naturally occurring (+) form having a (2R, 3R) configuration. libretexts.orglumenlearning.comlibretexts.orgresearchgate.net When R(-)-isoproterenol reacts with (+)-tartaric acid, a diastereomeric salt is formed. Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties. libretexts.orglumenlearning.comlibretexts.org

If the S(+) enantiomer of isoproterenol were to be combined with (+)-tartaric acid, the resulting salt, S(+)-Isoproterenol (+)-bitartrate, would be a diastereomer of this compound. This diastereomeric relationship is fundamental to the process of chiral resolution, where a racemic mixture of isoproterenol can be separated into its individual enantiomers by exploiting the differing solubilities of the diastereomeric salts.

| Compound | Chiral Centers | Stereochemical Relationship |

|---|---|---|

| R(-)-Isoproterenol | One (R configuration) | Enantiomers |

| S(+)-Isoproterenol | One (S configuration) | |

| This compound | Isoproterenol (R), Tartaric Acid (2R, 3R) | Diastereomers |

| S(+)-Isoproterenol (+)-bitartrate | Isoproterenol (S), Tartaric Acid (2R, 3R) |

Enantioselective Biological Activity and Stereoselectivity

The biological actions of isoproterenol are predominantly mediated through its interaction with β-adrenergic receptors. nih.gov Research has consistently demonstrated that the two enantiomers of isoproterenol exhibit marked differences in their biological activity, a phenomenon known as enantioselectivity. The R(-) enantiomer of isoproterenol is significantly more potent as a β-adrenergic agonist than the S(+) enantiomer. nih.gov

Studies have shown that R(-)-isoproterenol is more effective than S(+)-isoproterenol in mediating biological responses. For instance, in retinal endothelial cells and Müller cells, R(-)-isoproterenol was found to be more effective at reducing the levels of inflammatory markers and apoptosis. nih.gov This difference in potency underscores the stereoselective nature of the interaction between isoproterenol and its target receptors. The higher affinity of the R(-) enantiomer for the receptor's binding site is the primary basis for its enhanced biological activity. While specific Ki values can vary between studies and experimental conditions, the trend of R(-)-isoproterenol having a higher affinity is a consistent finding.

| Isoproterenol Enantiomer | Relative Biological Activity | Receptor Affinity |

|---|---|---|

| R(-)-Isoproterenol | High | High |

| S(+)-Isoproterenol | Low | Low |

Implications of Stereochemistry for Receptor Interaction Studies

The stereoselectivity observed in the biological activity of isoproterenol enantiomers has significant implications for understanding the molecular interactions at the receptor level. The three-dimensional structure of the β-adrenergic receptor's binding pocket is chiral, leading to a preferential fit for one enantiomer over the other.

Molecular modeling and site-directed mutagenesis studies have identified the key binding site for the more active (R)-isoproterenol within the β2-adrenergic receptor. This binding pocket is situated between the transmembrane (TM) helices 3, 5, and 6. nih.gov The interaction is stabilized by a network of specific hydrogen bonds and ionic interactions between the functional groups of the isoproterenol molecule and the amino acid residues of the receptor.

The critical interactions for the (R)-enantiomer involve:

An ionic interaction between the protonated amine of isoproterenol and the carboxylate side chain of Aspartate 113 (Asp113) on TM3.

Hydrogen bonding between the catechol hydroxyl groups of isoproterenol and the side chains of Serine 203 (Ser203), Serine 204 (Ser204), and Serine 207 (Ser207) on TM5.

A hydrogen bond between the β-hydroxyl group of isoproterenol and the side chain of Asparagine 293 (Asn293) on TM6. nih.gov

The precise spatial orientation of the β-hydroxyl group in the (R)-configuration is crucial for this latter interaction with Asn293, which is thought to be a key step in the conformational change that leads to receptor activation. In the S(+) enantiomer, the β-hydroxyl group is oriented differently and cannot form this critical hydrogen bond, providing a molecular explanation for its lower potency. These stereospecific interactions highlight the importance of chirality in drug-receptor binding and subsequent signal transduction.

| Interacting Residue in β2-AR | Transmembrane Helix | Interaction with R(-)-Isoproterenol | Importance for Binding/Activity |

|---|---|---|---|

| Aspartate 113 (Asp113) | TM3 | Ionic bond with protonated amine | Anchors the ligand in the binding pocket |

| Serine 203 (Ser203) | TM5 | Hydrogen bond with catechol hydroxyl | Stabilizes catechol moiety binding |

| Serine 204 (Ser204) | TM5 | Hydrogen bond with catechol hydroxyl | Stabilizes catechol moiety binding |

| Serine 207 (Ser207) | TM5 | Hydrogen bond with catechol hydroxyl | Stabilizes catechol moiety binding |

| Asparagine 293 (Asn293) | TM6 | Hydrogen bond with β-hydroxyl group | Crucial for receptor activation |

Molecular and Cellular Mechanisms of Action of R Isoproterenol + Bitartrate

β-Adrenergic Receptor Subtype Agonism (β1, β2, β3)

R(-)-Isoproterenol (+)-bitartrate exerts its effects by binding to and activating all three subtypes of β-adrenergic receptors: β1, β2, and β3. nih.govontosight.ainih.gov It is considered a non-selective β-adrenergic agonist, meaning it does not preferentially bind to one subtype over the others. pediatriconcall.comontosight.ai

The binding of isoproterenol (B85558) to these receptors initiates a cascade of intracellular events. It binds with relatively high affinity to all three β-AR subtypes, acting as a full agonist with high intrinsic efficacy. nih.gov The stimulation of β1-adrenergic receptors, primarily located in the heart, leads to an increased heart rate and contractility. ontosight.ainih.gov Activation of β2-adrenergic receptors, found in various tissues including the smooth muscle of the bronchi, results in bronchodilation and relaxation of smooth muscle. ontosight.ainih.gov The stimulation of β3-adrenergic receptors is also a recognized action of isoproterenol. nih.gov

While isoproterenol is a potent agonist for all β-receptor subtypes, some studies have noted subtle differences in its interaction with them. For instance, the affinity of the high-affinity state for isoproterenol is approximately five-fold greater for the β2-adrenergic receptor compared to the β1-adrenergic receptor. nih.gov Despite these nuances, its primary characteristic remains its non-selective agonism across the β-adrenergic receptor family.

| Receptor Subtype | Primary Location(s) | Effect of this compound Agonism |

| β1 | Heart | Increased heart rate (chronotropy), increased contractility (inotropy) ontosight.ainih.gov |

| β2 | Bronchial smooth muscle, vascular smooth muscle | Bronchodilation, vasodilation, smooth muscle relaxation ontosight.ainih.gov |

| β3 | Adipose tissue | Lipolysis and thermogenesis nih.gov |

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The β-adrenergic receptors are members of the large G-protein coupled receptor (GPCR) family. nih.govnih.gov The binding of this compound to these receptors initiates a well-defined signal transduction pathway.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Pathway

Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs). nih.govwikipedia.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). nih.gov The activated Gαs subunit then dissociates from the βγ-subunits and stimulates the enzyme adenylyl cyclase. nih.govwikipedia.org

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govnih.gov The intracellular levels of cAMP are tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases. nih.gov The increase in cAMP concentration is a central event in the signaling cascade initiated by this compound. nih.gov

Protein Kinase A (PKA) Mediated Phosphorylation Events

The primary effector of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govnih.gov PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits causes a conformational change that leads to the dissociation and activation of the catalytic subunits. nih.gov

These active PKA catalytic subunits then phosphorylate a wide array of downstream target proteins on serine and threonine residues. nih.gov This phosphorylation alters the activity of these proteins, leading to the ultimate physiological responses. For example, in cardiac myocytes, PKA phosphorylates L-type calcium channels and phospholamban, contributing to increased contractility and heart rate. wikipedia.orgresearchgate.net PKA-mediated phosphorylation of the β2-adrenergic receptor itself can regulate its coupling to Gs and Gi proteins, suggesting a feedback mechanism. nih.gov

Downstream Signaling Cascades (e.g., ERK, CaMKII)

Beyond the canonical cAMP/PKA pathway, this compound can also activate other downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways.

Activation of the ERK pathway by isoproterenol has been observed in various cell types, including cardiomyocytes. ahajournals.orgnih.gov This activation can be mediated through different mechanisms. In some cases, it is dependent on Gs and PKA, while in others, it may involve G-protein independent signaling or cross-talk with other pathways. nih.gov For instance, in cardiomyocytes, isoproterenol-induced ERK activation has been shown to be dependent on calcium influx and the subsequent activation of the phosphatase calcineurin. ahajournals.orgnih.govahajournals.org

Isoproterenol can also lead to the activation of CaMKII. researchgate.net In the heart, β1-adrenergic receptor stimulation is necessary for isoproterenol-induced CaMKII phosphorylation. researchgate.net CaMKII, in turn, can phosphorylate various intracellular proteins, including those involved in calcium handling and excitation-contraction coupling, further modulating the cellular response to isoproterenol. nih.gov

Ion Channel Modulation and Cellular Ion Homeostasis

This compound significantly impacts cellular ion homeostasis, primarily through the modulation of ion channel activity. This is a critical aspect of its mechanism of action, particularly in excitable cells like cardiomyocytes.

Calcium Channel Regulation

A key effect of isoproterenol is the modulation of calcium channels, especially L-type calcium channels. nih.govnih.gov In cardiac myocytes, β-adrenergic stimulation by isoproterenol potentiates the activity of these channels. nih.gov This is largely mediated by the PKA-dependent phosphorylation of the channel or associated proteins, which increases the probability of the channel being in a high-activity gating mode. nih.govoup.com This leads to an increased influx of calcium into the cell during depolarization.

The increased intracellular calcium concentration, along with the PKA-mediated phosphorylation of other proteins like phospholamban (which regulates the sarcoplasmic reticulum Ca2+-ATPase), contributes to the positive inotropic (increased contractility) and lusitropic (enhanced relaxation) effects of isoproterenol in the heart. wikipedia.org In other cell types, such as smooth muscle cells, isoproterenol's effect on calcium channels can be more complex, sometimes involving both stimulatory and inhibitory phases mediated by G-proteins. nih.gov

Sodium and Chloride Channel Modulation

R(-)-Isoproterenol, a non-selective β-adrenergic agonist, influences the activity of both sodium and chloride ion channels, primarily through the activation of β-adrenergic receptors and subsequent intracellular signaling cascades. This modulation is a key component of its physiological effects in various tissues.

In ventricular myocytes, isoproterenol has been shown to activate a sodium-dependent inward current. nih.gov This effect is mediated by an increase in intracellular cyclic AMP (cAMP) and is distinct from the modulation of calcium and potassium currents. nih.gov The activation of this sodium current can lead to membrane depolarization, which may contribute to ventricular arrhythmias. nih.gov Furthermore, studies on human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have demonstrated that isoproterenol can enhance the late sodium channel current, leading to a prolongation of the action potential duration. mdpi.com This effect on the late sodium current is a critical factor in the electrophysiological response to isoproterenol.

Isoproterenol also plays a significant role in modulating chloride channels. In rabbit ventricular myocytes, isoproterenol activates a time-independent chloride current (ICl) rather than the transient outward potassium current. nih.gov This activation is dependent on the adenylate cyclase pathway, as the reversal potential of the induced current aligns with the predicted chloride equilibrium potential. nih.gov Additionally, agonism of β2-adrenergic receptors by isoproterenol can increase chloride ion transport across the cystic fibrosis transmembrane conductance regulator (CFTR). drugbank.comyoutube.com This action, coupled with increased sodium transport, facilitates the passive transport of water, a mechanism crucial for processes like the clearance of alveolar fluid. drugbank.com

The table below summarizes the effects of R(-)-Isoproterenol on sodium and chloride channels based on research findings.

| Ion Channel | Tissue/Cell Type | Effect of Isoproterenol | Mechanism | Reference |

| Sodium Channel | Mammalian Ventricular Myocytes | Activation of a sodium-dependent inward current | Increase in intracellular cAMP | nih.gov |

| Late Sodium Channel | Human iPSC-Cardiomyocytes | Enhancement of late sodium current | Not specified | mdpi.com |

| Chloride Channel (ICl) | Rabbit Ventricular Myocytes | Activation of a time-independent chloride current | Adenylate cyclase pathway | nih.gov |

| CFTR Chloride Channel | Alveolar Cells | Increased chloride ion transport | β2-adrenergic receptor agonism | drugbank.comyoutube.com |

TRPM7 Channel Activation and Magnesium Influx

Recent research has uncovered a novel mechanism of action for R(-)-isoproterenol involving the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which plays a crucial role in magnesium (Mg²⁺) homeostasis.

In neuroblastoma SH-SY5Y cells, isoproterenol has been demonstrated to potentiate the activation of TRPM7 channels, leading to an increase in intracellular Mg²⁺ levels. nih.gov This effect is significant as it has been shown to protect neuronal cells from neurotoxin-induced cell loss. nih.gov The protective action of isoproterenol is directly linked to its ability to enhance Mg²⁺ influx through TRPM7 channels, as the effect is diminished by TRPM7 channel blockers. nih.gov

TRPM7 is a unique protein that functions as both an ion channel, permeable to divalent cations like Mg²⁺ and Ca²⁺, and a kinase. nih.govresearchgate.net The activation of β-adrenergic receptors by isoproterenol appears to be a key step in initiating this protective pathway. nih.gov Studies suggest a positive role for β-adrenergic receptors in activating TRPM7 channels, thereby regulating Mg²⁺ homeostasis which is essential for cell survival. nih.gov While the direct link between β-adrenergic receptor activation and TRPM7 is established in non-excitable cells, its precise mechanism in neurons is still under investigation. nih.gov

The following table details the research findings on isoproterenol's effect on TRPM7 channels and magnesium influx.

| Channel/Ion | Cell Type | Effect of Isoproterenol | Consequence | Reference |

| TRPM7 Channel | Neuroblastoma SH-SY5Y cells | Potentiated activation | Increased intracellular Mg²⁺ levels | nih.gov |

| Magnesium (Mg²⁺) | Neuroblastoma SH-SY5Y cells | Increased influx | Protection against neurotoxin-induced cell loss | nih.gov |

Receptor Internalization and Desensitization Mechanisms

Prolonged exposure to R(-)-isoproterenol leads to receptor desensitization, a process that involves the internalization of β-adrenergic receptors from the cell surface, thereby reducing the cell's responsiveness to the agonist. This phenomenon is a critical feedback mechanism that prevents overstimulation of the receptor signaling pathway.

Upon continuous exposure to isoproterenol, β-adrenergic receptors are translocated from the cell membrane to the cytosol. nih.govahajournals.org This internalization process is time-dependent, with significant receptor loss from the membrane observed after several hours of incubation with isoproterenol. nih.gov The internalized receptors are often sequestered in a fraction devoid of cell surface markers, confirming a genuine redistribution rather than a loss of membrane fragments. ahajournals.org This internalization is a key contributor to the desensitization of the adenylate cyclase system. ahajournals.orgnih.gov

The mechanism of desensitization primarily involves the receptor component of the receptor-regulatory protein-adenylate cyclase complex. nih.gov While there is a reduction in the number of binding sites, the affinity of the remaining receptors for the ligand may not change significantly. nih.gov The process of isoproterenol-induced "loss" of β-adrenergic receptors in cardiac membranes requires adenosine triphosphate (ATP) and magnesium (Mg²⁺), suggesting the involvement of a phosphorylation step. ahajournals.org

Furthermore, after internalization, the trafficking of the receptors can determine the long-term response. Some receptor isoforms, upon activation by isoproterenol, show increased co-localization with lysosomal markers, suggesting that they are targeted for degradation. nih.gov This trafficking to lysosomes contributes to the down-regulation of receptor numbers. nih.gov The process of receptor internalization is rapid, with a sharp increase in co-localization with early endosomal markers observed within minutes of isoproterenol treatment. nih.gov

The table below summarizes key findings related to isoproterenol-induced receptor internalization and desensitization.

| Process | Cell/Tissue Type | Key Findings | Mechanism | Reference |

| Receptor Internalization | Frog Erythrocytes | Time-dependent increase in cytosolic receptors paralleled by a decrease in membrane-bound receptors. nih.gov | Translocation of receptors from membrane to cytosol. nih.gov | nih.gov |

| Desensitization | Cultured Hepatocytes | Involves the receptor component, leading to reduced ability to interact with the regulatory protein. nih.gov | Reduction in receptor number and/or ability to interact with regulatory proteins. nih.gov | nih.gov |

| Receptor Translocation | Rat Myocardium | Isoproterenol induces redistribution of β-receptors from the cell membrane to the cytosol, requiring ATP and Mg²⁺. ahajournals.org | Phosphorylation-dependent translocation. ahajournals.org | ahajournals.org |

| Receptor Trafficking | HEK 293 Cells | Agonist-activated receptors are trafficked to lysosomes for degradation. nih.gov | Co-localization with lysosomal markers. nih.gov | nih.gov |

| Receptor Endocytosis | HEK 293 Cells | Sharp increase in co-localization with early endosomal marker EEA1 within 15 minutes of isoproterenol treatment. nih.gov | Agonist-induced endocytosis. nih.gov | nih.gov |

Pharmacological Characterization of R Isoproterenol + Bitartrate in Preclinical Models

Receptor Binding Kinetics and Affinity Studies

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for its receptor. giffordbioscience.comsci-hub.se These assays, considered a gold standard, typically involve incubating a receptor preparation with a radiolabeled ligand. giffordbioscience.comsci-hub.se By measuring the amount of bound radioligand, researchers can quantify the binding affinity (Kd) and receptor density (Bmax). nih.gov

Radioligand binding assays are instrumental in quantifying the affinity of R(-)-Isoproterenol for β-adrenergic receptors. nih.gov In these assays, a radiolabeled ligand, such as [³H]-prazosin or [¹²⁵I]-cyanopindolol ([¹²⁵I]-CYP), is used to label the receptors. nih.gov The binding of the radioligand is then measured in the presence of varying concentrations of unlabeled R(-)-Isoproterenol. This allows for the determination of the dissociation constant (Kd), a measure of the ligand's binding affinity, and the maximum number of binding sites (Bmax). nih.gov

Saturation binding experiments, where increasing concentrations of a radioligand are incubated with the receptor preparation, are used to determine the Kd and Bmax of the radioligand itself. giffordbioscience.com Kinetic assays can also be employed to measure the association and dissociation rates of the ligand, providing further insight into the binding kinetics. giffordbioscience.comnih.gov The data from these assays are typically analyzed using non-linear curve fitting to derive the binding parameters. giffordbioscience.com

| Parameter | Description | Typical Radioligand |

| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | [³H]-prazosin, [¹²⁵I]-CYP |

| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in the preparation. | [³H]-prazosin, [¹²⁵I]-CYP |

| Ki (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand. | [³H]-prazosin, [¹²⁵I]-CYP |

Competitive binding assays are crucial for determining the relative affinity of unlabeled ligands, like R(-)-Isoproterenol, by measuring their ability to displace a radiolabeled ligand from the receptor. giffordbioscience.com The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. giffordbioscience.com The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. nih.gov

Studies have shown that R(-)-Isoproterenol competes with high affinity for binding to β-adrenergic receptors. For instance, in membranes prepared from cells expressing β-adrenergic receptors, R(-)-Isoproterenol effectively displaces radiolabeled antagonists like [¹²⁵I]-cyanopindolol. nih.gov The affinity of R(-)-Isoproterenol for β-adrenergic receptor subtypes has been determined through such competitive binding assays, revealing its non-selective nature. nih.gov The presence of guanine (B1146940) nucleotides, such as GTP, can influence the binding affinity of agonists like isoproterenol (B85558), often leading to a decrease in affinity. nih.gov

| Receptor Subtype | Reported Ki of Isoproterenol (in the presence of GTP) |

| β1-AR | 0.22 µM |

| β2-AR | 0.46 µM |

| β3-AR | 1.6 µM |

In Vitro Functional Assays for Receptor Activation

Following receptor binding, functional assays are employed to quantify the cellular response to R(-)-Isoproterenol. These assays measure downstream signaling events, providing a measure of the agonist's efficacy and potency.

Activation of β-adrenergic receptors by R(-)-Isoproterenol stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.gov Therefore, measuring the accumulation of intracellular cAMP is a direct functional readout of β-adrenergic receptor activation. nih.govnih.gov

In these assays, cells or tissues are treated with varying concentrations of R(-)-Isoproterenol, and the resulting increase in cAMP levels is quantified. nih.govnih.gov The data are used to generate dose-response curves, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined. Studies in various cell lines, such as LRM55 glial cells and HEK293 cells, have demonstrated a robust, dose-dependent increase in cAMP accumulation upon stimulation with isoproterenol. nih.govnih.govresearchgate.net The presence of phosphodiesterase inhibitors, such as RO 20-1724, can enhance and sustain the cAMP response by preventing its degradation. nih.gov

Reporter gene assays provide another method to assess the functional consequences of receptor activation. These assays utilize a reporter gene, such as luciferase or β-galactosidase, linked to a response element that is activated by a specific signaling pathway. For β-adrenergic receptors, a common approach is to use a cAMP response element (CRE) linked to the reporter gene.

Upon stimulation with R(-)-Isoproterenol and subsequent increase in intracellular cAMP, protein kinase A (PKA) is activated. nih.gov PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which binds to the CRE and drives the expression of the reporter gene. plos.org The resulting signal from the reporter gene product is then measured, providing a quantifiable output of the signaling cascade. While specific data for R(-)-Isoproterenol (+)-bitartrate in reporter gene assays is not detailed in the provided context, this methodology is a standard approach to characterize GPCR signaling.

The physiological effects of R(-)-Isoproterenol on muscle tissue are investigated through in vitro contractility and relaxation studies. As a potent β-adrenergic agonist, isoproterenol induces relaxation of smooth muscles, such as those in the bronchi and gastrointestinal tract, and increases the contractility (positive inotropy) and relaxation rate (lusitropy) of cardiac muscle. nih.govnih.gov

In preclinical models, isolated tissues such as guinea pig tracheal rings or rat atria are used to assess these effects. For smooth muscle, the relaxant effect of isoproterenol is measured as a decrease in the tension of a pre-contracted tissue. For cardiac muscle, parameters like the maximal rate of contraction (+dP/dt) and relaxation (-dP/dt) are measured. nih.govjohnshopkins.edu Studies in isolated rat hearts have shown that isoproterenol significantly increases both the maximal velocity of contraction and relaxation. johnshopkins.edu In contrast, studies on spontaneously hypertensive rats (SHR) have indicated a diminished contractile and chronotropic response to isoproterenol compared to normotensive controls. nih.gov

Ex Vivo Tissue Responses and Organ Bath Studies

Ex vivo organ bath studies are crucial for characterizing the direct effects of pharmacological compounds on isolated tissues. In the context of this compound, these studies have been instrumental in defining its relaxant properties on urinary smooth muscle.

In studies using isolated strips of human detrusor muscle, the contractile tissue of the bladder wall, isoproterenol (also known as isoprenaline) consistently induces relaxation. frontiersin.org This effect is fundamental to the bladder's ability to store urine at low pressure. frontiersin.org The relaxation is mediated by the activation of β-adrenoceptors. frontiersin.org Organ bath experiments typically involve pre-contracting the bladder strips with an agent like potassium chloride (KCl) to establish a stable tone, against which the relaxant effects of isoproterenol can be measured in a concentration-dependent manner. frontiersin.orgnih.gov

Research has shown that isoproterenol is a potent relaxant of the human detrusor muscle. nih.gov The relaxant effect of isoproterenol is largely attributed to the stimulation of β3-adrenoceptors, which are significantly involved in the relaxation of the human detrusor. nih.gov In comparative studies, isoproterenol demonstrates a robust ability to relax detrusor preparations from both normal and neurogenic bladders, suggesting its efficacy across different bladder conditions. nih.gov For instance, the potency of isoproterenol, as measured by its pD2 value (the negative logarithm of the molar concentration that produces 50% of the maximum response), was found to be similar in normal (6.36), low compliant (6.25), and hyperreflexic (6.38) human bladder tissues. nih.gov

While β2-adrenoceptor agonists like procaterol (B1663013) show limited relaxant effects, the significant relaxation caused by isoproterenol underscores the primary role of β3-adrenoceptors in the human bladder. nih.gov

Interactive Table: Effect of Isoproterenol on Isolated Human Bladder Preparations

| Tissue Type | Pre-contraction Agent | Agonist | Key Finding | pD2 Value (Normal Tissue) |

|---|---|---|---|---|

| Human Detrusor | KCl | Isoproterenol | Concentration-dependent relaxation | 6.36 |

| Human Detrusor (Low Compliant) | KCl | Isoproterenol | Concentration-dependent relaxation | 6.25 |

| Human Detrusor (Hyperreflexic) | KCl | Isoproterenol | Concentration-dependent relaxation | 6.38 |

The effects of this compound on the heart are a cornerstone of its pharmacological profile. As a potent non-selective β-adrenergic agonist, it significantly impacts cardiac myocyte function and electrophysiology. nih.gov

In isolated cardiac myocytes, isoproterenol exerts its effects by stimulating both β1- and β2-adrenergic receptors. nih.gov This stimulation leads to a cascade of intracellular events, primarily mediated by the Gs-protein/adenylyl cyclase/cAMP/protein kinase A (PKA) signaling pathway. The subsequent phosphorylation of various target proteins results in increased heart rate (positive chronotropy) and enhanced contractility (positive inotropy). nih.gov

Electrophysiological studies have detailed the specific ionic currents modulated by isoproterenol. A key action is the augmentation of the L-type Ca2+ current (ICa,L). nih.gov This increased influx of calcium into the myocyte during the action potential enhances the release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which directly strengthens muscle contraction. nih.gov

However, the electrophysiological effects of isoproterenol can be altered in diseased states. For example, in hypertrophied cardiac myocytes, the augmentation of ICa,L by isoproterenol is reduced. nih.gov Furthermore, under conditions of maximal stimulation with isoproterenol, hypertrophied myocytes can exhibit changes in their action potentials consistent with intracellular ATP depletion, which may increase the risk of arrhythmias. nih.gov

Interactive Table: Electrophysiological Effects of Isoproterenol on Cardiac Myocytes

| Cell Type | Parameter Measured | Effect of Isoproterenol |

|---|---|---|

| Guinea-pig hypertrophied left ventricular myocytes | L-type Ca2+ current (ICa,L) | Augmentation (reduced in hypertrophy) |

| Guinea-pig hypertrophied left ventricular myocytes | Cl- current (ICl) | Augmentation (reduced in hypertrophy) |

| Guinea-pig hypertrophied left ventricular myocytes | Action Potential Duration | Prolongation (to a smaller extent in hypertrophy) |

Comparative Pharmacology with Other Catecholamines and Agonists

The pharmacological actions of this compound are distinct when compared to other catecholamines like dopamine (B1211576) and dobutamine (B195870), primarily due to its non-selective β-adrenergic agonism. nih.govnih.gov

Isoproterenol's potent stimulation of both β1 and β2 receptors results in a combination of increased cardiac output and peripheral vasodilation. nih.gov The vasodilation leads to a decrease in systemic blood pressure, a characteristic that differentiates it from other catecholamines. nih.gov In contrast, dopamine and dobutamine typically increase systemic arterial blood pressure. nih.gov

In comparative hemodynamic studies in newborn dogs, isoproterenol produced a significantly greater increase in heart rate to achieve a similar change in cardiac output compared to dopamine and dobutamine. nih.gov Furthermore, while dopamine increased renal artery blood flow, isoproterenol was found to decrease it. nih.gov

When considering myocardial oxygen consumption, studies in lambs have shown that isoproterenol increases it, parallel to the increase in heart rate. nih.gov However, it also increases myocardial blood flow and oxygen supply, to an extent that outweighs the increased demand. nih.gov This is in contrast to dopamine, which had little to no effect on myocardial oxygen consumption or blood flow distribution in the same model. nih.gov This suggests that isoproterenol may be more effective at improving the balance between systemic oxygen supply and consumption. nih.gov

The following interactive table provides a comparative summary of the hemodynamic effects of isoproterenol, dopamine, and dobutamine based on preclinical data.

Interactive Table: Comparative Hemodynamic Effects of Catecholamines

| Agent | Cardiac Output | Heart Rate | Systemic Arterial Blood Pressure | Renal Artery Blood Flow |

|---|---|---|---|---|

| This compound | Increased | Significantly Increased | Decreased | Decreased |

| Dopamine | Increased | Increased | Increased | Increased |

| Dobutamine | Increased | Increased | Increased | Unchanged |

Role of R Isoproterenol + Bitartrate in Modeling Physiological and Pathophysiological States

Cardiovascular System Research Models

Isoproterenol (B85558) is extensively used to create animal models of cardiovascular diseases, enabling detailed investigation into the mechanisms of heart failure, cardiac hypertrophy, and ischemic heart disease. nih.govmedsci.orgnih.gov

Induction of Cardiac Remodeling and Hypertrophy

The administration of isoproterenol is a well-established and commonly employed method to induce cardiac remodeling and hypertrophy in animal models. nih.govnih.govplos.org This process involves structural and functional changes in the heart muscle, often as a precursor to heart failure. nih.gov Chronic exposure to isoproterenol leads to a sustained activation of β-adrenergic receptors, which triggers a cascade of cellular events culminating in an increase in heart size and mass. nih.govplos.orgnih.gov

Table 1: Key Research Findings in Isoproterenol-Induced Cardiac Remodeling and Hypertrophy

| Parameter | Observation in Isoproterenol-Treated Models | Significance | References |

|---|---|---|---|

| Heart Weight | Significant increase in heart weight to body weight (HW/BW) and heart weight to tail length (HW/TL) ratios. | Gross anatomical evidence of cardiac hypertrophy. | researchgate.net |

| Cardiomyocyte Size | Increased cross-sectional area of individual heart muscle cells. | Cellular indicator of hypertrophy. | researchgate.net |

| Left Ventricular (LV) Dimensions | Increased LV anterior and posterior wall thickness; increased overall LV mass. | Echocardiographic confirmation of structural remodeling and hypertrophy. | nih.govresearchgate.net |

| Gene Expression | Upregulation of genes associated with pathological hypertrophy and fibrosis. | Molecular evidence of maladaptive remodeling pathways. | nih.gov |

| β-Adrenergic Receptor Expression | Downregulation of β1- and β2-adrenergic receptor mRNA. | Indicates a potential regulatory mechanism in response to sustained agonist stimulation. | plos.org |

Adaptive vs. Maladaptive Cardiac Responses to Sustained β-Adrenergic Stimulation

Sustained β-adrenergic stimulation, as mimicked by chronic isoproterenol infusion, can elicit both adaptive and maladaptive responses in the heart. nih.gov While acute stimulation is crucial for maintaining cardiac function under stress, prolonged exposure is a hallmark of heart failure, leading to detrimental remodeling. nih.gov

To dissect these differing responses, researchers have developed an "ISO on/off model." In this model, continuous isoproterenol infusion ('ISO on') for an extended period resulted in cardiac hypertrophy with slightly improved cardiac contractility, representing an initial adaptive phase. nih.gov However, upon withdrawal of the stimulant ('ISO off'), the mice exhibited a progressive and severe decline in left ventricular ejection fraction, indicating a transition to a maladaptive, pathological state. nih.gov

This model revealed that during the 'ISO on' phase, adaptive signaling pathways, such as those mediated by protein kinase A (PKA), are active and help to maintain cardiac function. nih.gov The withdrawal of isoproterenol led to a significant drop in the phosphorylation of key proteins like phospholamban at the PKA-specific site, suggesting that the loss of this adaptive PKA signaling contributes to the rapid deterioration of cardiac function. nih.gov This experimental setup allows for the separation of the adaptive components of β-adrenergic signaling from the maladaptive ones, providing a valuable tool for identifying therapeutic targets that could preserve the beneficial effects while mitigating the harmful ones. nih.gov

Myocardial Ischemia and Mitochondrial Dysfunction Models

Isoproterenol is widely used to create models of myocardial ischemia and infarction, which are characterized by damage to the heart muscle due to insufficient blood supply. nih.govscience.gov The administration of high doses of isoproterenol induces myocardial necrosis, inflammation, and fibrosis, replicating key features of a human heart attack. medsci.orgnih.gov This model is considered a classic and reliable method for screening the efficacy of potential cardioprotective agents. nih.gov

A critical aspect of isoproterenol-induced cardiac injury is the induction of mitochondrial dysfunction. science.govresearchgate.net Mitochondria are vital for energy production in the heart, and their impairment plays a significant role in the pathology of myocardial infarction. science.gov Studies have shown that in isoproterenol-treated rats, there are profound ultrastructural changes in the mitochondria of cardiomyocytes, including a decrease in their number and size. researchgate.net This is accompanied by increased mitochondrial lipid peroxidation and decreased activity of key mitochondrial enzymes involved in the electron transport chain and ATP production. science.gov Furthermore, isoproterenol exposure has been linked to an increase in mitochondrial fission, an early indicator of mitochondrial damage and dysfunction. medsci.org

Table 2: Isoproterenol-Induced Mitochondrial Alterations in Cardiac Tissue

| Mitochondrial Parameter | Effect of Isoproterenol Administration | Pathophysiological Consequence | References |

|---|---|---|---|

| Structure | Decreased size and number; impaired ordered arrangement. | Disrupted cellular architecture and energy distribution. | researchgate.net |

| Oxidative Stress | Increased lipid peroxidation; decreased glutathione (B108866) peroxidase and reduced glutathione. | Increased damage to mitochondrial membranes and components. | science.gov |

| Enzyme Activity | Decreased activity of dehydrogenases and cytochrome-C-oxidase. | Impaired energy (ATP) production. | science.gov |

| Calcium Levels | Increased mitochondrial calcium. | Contributes to mitochondrial swelling and cell death pathways. | science.gov |

| Dynamics | Increased mitochondrial fission. | Early hallmark of mitochondrial dysfunction and stress. | medsci.org |

Studies on Cardiac Physiology (e.g., Cardiac Output, Heart Rate)

Isoproterenol's potent agonistic effects on β1- and β2-adrenergic receptors make it a valuable tool for studying fundamental cardiac physiology. nih.gov Its administration leads to predictable and dose-dependent changes in several key cardiovascular parameters.

As a β-adrenergic agonist, isoproterenol produces positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. nih.gov These actions result in a significant increase in cardiac output, which is the volume of blood pumped by the heart per minute. ahajournals.orgnih.gov Studies in healthy individuals have shown that graded infusions of isoproterenol lead to marked increases in heart rate, ejection fraction, and cardiac output. ahajournals.org

Interestingly, the cardiovascular response to isoproterenol can be influenced by age. Research comparing young and older healthy men revealed an age-associated decline in the heart rate, blood pressure, ejection fraction, and cardiac output responses to isoproterenol stimulation. ahajournals.org This suggests that altered β-adrenergic responsiveness may be a primary change associated with aging. ahajournals.org

Neurobiological Research Models

While predominantly known for its cardiovascular effects, isoproterenol is also utilized in neurobiological research to investigate the role of the adrenergic system in modulating brain function, particularly synaptic plasticity. nih.govnih.govresearchgate.net

Synaptic Plasticity and Long-Term Potentiation (LTP) Modulation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. frontiersin.org Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary model for studying the cellular basis of these cognitive functions. frontiersin.orgnih.gov

Research has shown that isoproterenol can modulate synaptic plasticity in a brain-region-specific manner. In the dentate gyrus of the hippocampus, a region critical for memory formation, isoproterenol enhances the slope of the field excitatory postsynaptic potential (EPSP), indicating an increase in synaptic transmission. nih.gov In contrast, it has no such effect in the CA1 region of the hippocampus. nih.gov

This enhancement of synaptic transmission in the dentate gyrus correlates closely with the increased phosphorylation of synapsin I and synapsin II, which are presynaptic proteins involved in regulating neurotransmitter release. nih.gov The temporal and regional correlation between isoproterenol-stimulated synapsin phosphorylation and the potentiation of synaptic transmission suggests that this molecular mechanism may underlie the observed effects. nih.gov These findings highlight the role of β-adrenergic signaling in modulating the fundamental processes of synaptic communication and plasticity.

Neuroprotection and Cell Survival Studies in Neuroblastoma Cells

Recent research has highlighted the neuroprotective potential of R(-)-Isoproterenol (+)-bitartrate in the context of neurotoxin-induced cell death in neuroblastoma cells. Studies utilizing the SH-SY5Y neuroblastoma cell line have demonstrated that pretreatment with isoproterenol can inhibit the loss of these cells when exposed to neurotoxins. frontiersin.orgnih.gov This protective effect is linked to the activation of the transient receptor potential melastatin-7 (TRPM7) channel, a crucial regulator of magnesium (Mg²⁺) homeostasis. frontiersin.orgnih.gov

Isoproterenol was found to potentiate TRPM7 channel activation, leading to an increase in intracellular Mg²⁺ levels. frontiersin.orgnih.gov This influx of magnesium is believed to be a key mechanism underlying the observed cell survival. frontiersin.orgnih.gov The neuroprotective effect of isoproterenol was concentration-dependent, with higher concentrations providing greater protection against neurotoxin-induced cell loss. frontiersin.orgresearchgate.net Furthermore, isoproterenol treatment was shown to prevent the neurotoxin-mediated decrease in TRPM7 expression and inhibit the expression of the pro-apoptotic protein Bax, further contributing to cell survival. frontiersin.orgnih.gov

These findings suggest a significant role for β-adrenergic receptor signaling in activating TRPM7 channels, thereby regulating Mg²⁺ homeostasis and promoting the survival of neuroblastoma cells in the face of neurotoxic insults. frontiersin.orgnih.gov

Endocrine and Metabolic Research

This compound is instrumental in elucidating the β-adrenergic regulation of endocrine and metabolic functions, particularly in the context of gene expression and cellular stimulation.

Angiotensinogen (B3276523) Gene Expression Regulation

Isoproterenol has been shown to stimulate the expression of the angiotensinogen (ANG) gene, a key component of the renin-angiotensin system which is crucial for blood pressure regulation. nih.govnih.gov Research in opossum kidney proximal tubular cells revealed that isoproterenol, acting via β1-adrenoceptors, stimulates intracellular cAMP accumulation and subsequent ANG gene expression. nih.gov The mechanism involves the interaction of the phosphorylated cAMP-responsive element binding protein (CREB) with the cAMP-responsive element (CRE) in the 5'-flanking region of the rat ANG gene. nih.gov The stimulatory effect of isoproterenol on ANG gene expression could be blocked by the β-adrenoceptor antagonist propranolol. nih.gov

Preadipocyte Stimulation and Concentration-Response Analysis

In the field of metabolic research, isoproterenol is used to study adipocyte function and the "browning" of white adipose tissue. In mature 3T3-L1 adipocytes, treatment with isoproterenol has been shown to induce the expression of uncoupling protein 1 (UCP1), a marker of thermogenic adipocytes. nih.gov This effect was observed in a concentration-dependent manner. nih.gov Studies have also demonstrated that isoproterenol treatment leads to an increase in glycolysis, as indicated by a higher extracellular acidification rate (ECAR), particularly at higher concentrations. nih.gov The concentration-response relationship is a critical aspect of these studies, revealing how varying levels of β-adrenergic stimulation impact adipocyte metabolism and phenotype. nih.gov For instance, a 48-hour treatment with 100 μM isoproterenol resulted in a significant shift towards anaerobic glycolysis as the coupling efficiency of oxidative phosphorylation decreased. nih.gov

Interactive Data Table: Isoproterenol Concentration and Adipocyte Response

| Concentration (μM) | Duration (hours) | Key Finding |

| 10 | 48 | Increased UCP1 mRNA and protein expression |

| 100 | 48 | Significant increase in glycolysis (ECAR) |

| 100 | 48 | Increased intracellular lipid content |

Other Systemic and Organ-Specific Research Applications

The utility of this compound extends to research on other specific organ systems, including the eye and salivary glands.

Studies on Ocular Physiology and Intraocular Pressure

Isoproterenol has been investigated for its effects on intraocular pressure (IOP). Topical application of d-isoproterenol d-bitartrate has been shown to lower IOP in rabbits, both in normal eyes and in those with alpha-chymotrypsin-induced glaucoma. wustl.edu However, this effect was not consistently observed in monkeys or humans. wustl.edunih.gov In a study on normal human volunteers, topical isoproterenol caused a slight decrease in IOP in the treated eye, but it did not alter the rate of aqueous humor flow. nih.gov These findings highlight species-specific differences in the ocular response to β-adrenergic stimulation.

Salivary Gland Cell Signaling Research

Isoproterenol is a well-established tool for studying salivary gland physiology, particularly the processes of hyperplasia, hypertrophy, and protein secretion. nih.govnih.gov Chronic administration of isoproterenol to rats induces salivary gland enlargement, a process that is self-limiting and non-neoplastic. nih.gov This model is used to investigate the molecular mechanisms underlying tissue growth and regeneration. nih.gov

Research has shown that isoproterenol stimulates the synthesis of specific salivary proteins. nih.gov In human salivary gland organoid cultures, isoproterenol treatment promoted the differentiation of progenitor cells into more mature acinar cells, a process linked to the Notch signaling pathway. rug.nl Furthermore, microarray-based gene expression analysis has revealed that isoproterenol rapidly alters the expression of numerous genes associated with cell growth and survival in rat parotid glands. nih.gov

Chemical Interrogation in Cancer Cell Lines

The study of this compound in the context of cancer biology provides a critical lens through which to understand the role of β-adrenergic signaling in tumor progression. In laboratory settings, this compound is utilized to mimic the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), which can be released in response to chronic stress and have been implicated in cancer development. By activating β-adrenergic receptors on cancer cells, this compound triggers a cascade of intracellular events that can influence cell proliferation, survival, migration, and metabolism. These in vitro studies are fundamental to deciphering the molecular pathways that link the nervous system to cancer.

Research across various cancer cell lines has demonstrated that the activation of β-adrenergic signaling can have diverse, and sometimes opposing, effects depending on the cancer type and its genetic background. nih.govaacrjournals.org The primary mechanism of action involves the stimulation of G-protein coupled β-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (camp). nih.govnih.gov This elevation in cAMP can then activate protein kinase A (PKA) and the exchange protein activated by adenylyl cyclase (EPAC), which in turn modulate a wide array of downstream signaling pathways. aacrjournals.org

Impact on Cellular Proliferation and Survival

R(-)-Isoproterenol has been shown to promote cell proliferation in several types of cancer. For instance, in glioblastoma and gastric cancer cell lines, treatment with isoproterenol has been observed to significantly accelerate cell growth and viability. nih.gov This pro-proliferative effect is often mediated through the activation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK1/2 cascade. spandidos-publications.com In human glioblastoma U251 cells, isoproterenol treatment led to increased proliferation, an effect that was linked to the phosphorylation of ERK1/2. spandidos-publications.com

Conversely, in some contexts, β-adrenergic stimulation can have anti-proliferative or pro-apoptotic effects. nih.gov The specific outcome appears to be highly dependent on the cellular context and the expression levels of different β-adrenergic receptor subtypes.

| Cancer Cell Line | Effect of Isoproterenol | Key Signaling Pathway(s) Implicated | Reference(s) |

| SW480 (Colon Cancer) | Increased cell viability and survival. | Shift towards oxidative phosphorylation. | nih.gov |

| U251 (Glioblastoma) | Promoted cell proliferation. | ERK1/2 phosphorylation. | spandidos-publications.com |

| SH-SY5Y (Neuroblastoma) | Increased cell survival against neurotoxin-induced loss. | Activation of TRPM7 channels, regulation of Mg2+ homeostasis. | frontiersin.org |

| Gastric Cancer Cells | Accelerated cell proliferation and invasion. | Not explicitly detailed in the provided text. | nih.gov |

Influence on Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that can be influenced by β-adrenergic signaling. Studies have shown that isoproterenol can enhance the migratory potential of cancer cells. In 5-fluorouracil-treated SW480 colon cancer cells, isoproterenol treatment increased their migration capacity. nih.gov Similarly, in human lung cancer cells (H1299 and A549), isoproterenol was found to increase cell migration by upregulating the expression of histone deacetylase 6 (HDAC6), which in turn leads to the deacetylation of α-tubulin, a key component of the cellular cytoskeleton involved in cell motility. nih.gov

The invasive potential of cancer cells can also be modulated by β-adrenergic stimulation. In glioblastoma cells, the activation of β-adrenergic receptors with isoproterenol led to an increased expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. spandidos-publications.com These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion.

| Cancer Cell Line | Effect of Isoproterenol | Key Molecular Changes | Reference(s) |

| SW480 (Colon Cancer) | Increased migration potential. | Not explicitly detailed in the provided text. | nih.gov |

| H1299 & A549 (Lung Cancer) | Increased cell migration. | Increased HDAC6 expression, deacetylation of α-tubulin. | nih.gov |

| U251 (Glioblastoma) | Increased invasion (inferred). | Increased mRNA expression of MMP-2 and MMP-9. | spandidos-publications.com |

Modulation of Cancer Cell Metabolism and Stemness

Recent research has highlighted the role of β-adrenergic signaling in reprogramming cancer cell metabolism. In SW480 colon cancer cells, particularly those treated with the chemotherapeutic agent 5-fluorouracil, isoproterenol induced a metabolic shift. It caused a decrease in the extracellular acidification rate (ECAR), indicative of reduced glycolysis, and an increase in the oxygen consumption rate (OCR), suggesting a switch towards oxidative phosphorylation. nih.gov This metabolic flexibility may allow cancer cells to survive under stressful conditions.

Furthermore, isoproterenol treatment has been linked to an increase in the expression of genes associated with cancer stemness, such as c-MYC and NANOG, in SW480 cells. nih.gov This suggests that β-adrenergic stimulation might contribute to the maintenance of a subpopulation of cancer cells with stem-like properties, which are often resistant to conventional therapies.

| Cancer Cell Line | Metabolic Effect | Gene Expression Changes | Reference(s) |

| SW480 (Colon Cancer) | Decreased ECAR, Increased OCR. | Increased c-MYC and NANOG expression, decreased PGC-1α expression. | nih.gov |

Advanced Methodologies for Research and Analysis of R Isoproterenol + Bitartrate

Synthetic Chemistry Approaches for Enantiomer Generation

The generation of specific enantiomers of chiral molecules like isoproterenol (B85558) is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. The R(-)-enantiomer of isoproterenol is the biologically active form. Advanced synthetic methodologies are employed to produce this enantiomer in high purity.

Chemical Fractionation Techniques

Chemical fractionation, particularly through diastereomeric crystallization, is a classical and effective method for separating enantiomers. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. In the case of R(-)-Isoproterenol, (+)-tartaric acid is a commonly used resolving agent, leading to the formation of R(-)-Isoproterenol (+)-bitartrate, which can be selectively crystallized.

Asymmetric Transformation Methods

Asymmetric transformation methods aim to synthesize a specific enantiomer directly, rather than separating it from a racemic mixture. These methods often involve stereoselective reactions where a prochiral substrate is converted into a chiral product with a preference for one enantiomer. For the synthesis of R(-)-Isoproterenol, this can involve the stereoselective reduction of a ketone precursor using a chiral reducing agent. Another approach is the use of enzymatic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated in a pure form. nih.gov These advanced synthetic strategies are key to producing enantiomerically pure active pharmaceutical ingredients. nih.govnih.gov

Analytical Techniques for Compound Characterization and Quantification

A suite of sophisticated analytical techniques is essential for the characterization and quantification of this compound, ensuring its purity, identity, and concentration in various matrices.

Chromatographic Separations (HPLC, UPLC, SFC, Paper Chromatography)

Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of isoproterenol. nih.govnih.govmdpi.comsielc.com Chiral HPLC methods, utilizing specialized chiral stationary phases, are specifically designed to separate the enantiomers of isoproterenol, allowing for the determination of enantiomeric purity. sigmaaldrich.comsigmaaldrich.com A typical HPLC method for the analysis of isoproterenol enantiomers might use a CHIROBIOTIC T column with a mobile phase consisting of acetonitrile, methanol, acetic acid, and triethylamine, with UV detection at 230 nm. sigmaaldrich.comsigmaaldrich.com For general quantification, reversed-phase HPLC is commonly employed. nih.govsielc.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. capes.gov.brnih.govresearchgate.netmdpi.com UPLC methods have been developed for the rapid and sensitive quantification of various pharmaceutical compounds and can be applied to the analysis of isoproterenol in different samples. nih.govresearchgate.netmdpi.comnih.gov These methods often utilize sub-2 µm particle columns, leading to improved efficiency. capes.gov.brresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to liquid chromatography that uses supercritical carbon dioxide as the primary mobile phase component. chromatographytoday.comchromatographyonline.com It is particularly well-suited for both chiral and achiral separations of pharmaceutical compounds, offering high selectivity and fast analysis times. chromatographytoday.comfagg.be SFC can be a valuable tool for the enantioseparation of isoproterenol. fagg.be

Paper Chromatography: While a more traditional technique, paper chromatography has been used for the qualitative identification of catecholamines, including isoproterenol. physiology.orgnih.govscispace.com It involves separating compounds based on their differential partitioning between a stationary phase (paper) and a mobile phase. physiology.orgnih.gov Different solvent systems can be employed to achieve optimal separation of various catecholamines. physiology.org

Spectrometric Methods (Mass Spectrometry, UV/Vis Spectroelectrochemistry)

Spectrometric methods provide information about the mass and structural properties of molecules.

Mass Spectrometry (MS): MS is a highly sensitive and specific technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique like LC (LC-MS), it becomes a powerful tool for quantification. tandfonline.comijpsr.com In the analysis of isoproterenol, electrospray ionization (ESI) is a common ionization technique. tandfonline.comijpsr.com The protonated molecule [M+H]⁺ of isoproterenol is observed at an m/z of 212.1. tandfonline.com Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and to obtain structural information through fragmentation patterns. tandfonline.comhmdb.ca

UV/Vis Spectroelectrochemistry: This technique combines ultraviolet-visible (UV/Vis) spectroscopy with electrochemistry to study the redox behavior of compounds and quantify them. mdpi.comnih.govresearchgate.netkisti.re.kraminer.org For isoproterenol, this method can be used to study its oxidation process and for its determination in pharmaceutical samples. mdpi.comnih.govresearchgate.net The technique allows for simultaneous acquisition of electrochemical and spectroscopic data, providing a dual-signal response for enhanced analytical accuracy. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

NMR and IR spectroscopy are indispensable tools for elucidating the chemical structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. nih.govchemicalbook.comresearchgate.net The chemical shifts and coupling patterns in the NMR spectrum of this compound can be used to confirm its structure and stereochemistry. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govnist.govresearchgate.netchemicalbook.com The IR spectrum of isoproterenol shows characteristic absorption bands for its hydroxyl (-OH), amine (-NH), and aromatic (C=C) groups. researchgate.net For instance, the O-H and N-H stretching vibrations typically appear in the range of 3000-3400 cm⁻¹, while aromatic C=C stretching vibrations are observed around 1540-1620 cm⁻¹. researchgate.net

Table of Analytical Methodologies

| Technique | Application for this compound | Key Findings/Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity determination and separation of R(-) and S(+) isomers. nih.govsigmaaldrich.comsigmaaldrich.com | Column: CHIROBIOTIC T; Mobile Phase: Acetonitrile/Methanol/Acetic Acid/Triethylamine; Detection: UV at 230 nm. sigmaaldrich.comsigmaaldrich.com |

| UPLC | Rapid and sensitive quantification in various matrices. nih.govresearchgate.netmdpi.comnih.gov | Utilizes sub-2 µm particle columns for high efficiency and resolution. capes.gov.brresearchgate.net |

| SFC | "Green" chiral and achiral separations. chromatographytoday.comfagg.be | Offers high selectivity and faster analysis times compared to HPLC. chromatographytoday.com |

| Paper Chromatography | Qualitative identification of catecholamines. physiology.orgnih.govscispace.com | Solvent systems containing phenol, acetic acid, and butanol provide good separation. physiology.org |

| Mass Spectrometry (MS) | Molecular weight determination and quantification (LC-MS). tandfonline.comijpsr.comhmdb.ca | Protonated molecule [M+H]⁺ at m/z 212.1; can be used in multiple reaction monitoring (MRM) mode for high selectivity. tandfonline.com |

| UV/Vis Spectroelectrochemistry | Study of redox behavior and quantification. mdpi.comnih.govresearchgate.net | Provides simultaneous electrochemical and spectroscopic signals for dual verification. mdpi.comnih.gov |

| NMR Spectroscopy | Structural elucidation and confirmation of stereochemistry. nih.govchemicalbook.comresearchgate.net | Provides detailed information on the carbon-hydrogen framework. chemicalbook.comresearchgate.net |

| IR Spectroscopy | Identification of functional groups. nih.govnist.govresearchgate.netchemicalbook.com | Shows characteristic bands for -OH, -NH, and aromatic C=C groups. researchgate.net |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Isoproterenol |

| Isoprenaline |

| R(-)-Isoproterenol |

| (+)-Tartaric acid |

| Acetonitrile |

| Methanol |

| Acetic acid |

| Triethylamine |

| Carbon dioxide |

| Phenol |

| n-Butanol |

| Dobutamine (B195870) |

Radioisotopic Tracing and Scintillation Counting

Radioisotopic tracing represents a foundational technique in pharmacology for investigating ligand-receptor interactions and metabolic pathways. In the context of R(-)-Isoproterenol, this methodology often involves the use of radiolabeled forms of beta-adrenergic receptor ligands to characterize receptor binding affinity and density. Although direct radiolabeling of isoproterenol itself is less common in routine assays, it is frequently used as a competitor in radioligand binding assays.

In these competitive binding experiments, a radiolabeled antagonist, such as [3H]-dihydroalprenolol or [125I]-iodocyanopindolol, is incubated with a tissue preparation or cell line expressing beta-adrenergic receptors. The addition of unlabeled R(-)-Isoproterenol at varying concentrations competes with the radioligand for binding to the receptors. The amount of radioactivity bound to the receptors is then quantified using liquid scintillation counting. By measuring the displacement of the radioligand, researchers can determine the binding affinity (Ki) of isoproterenol for the receptor subtypes. This approach is crucial for understanding how isoproterenol interacts with its target receptors and for screening the selectivity of other compounds.

Furthermore, radioisotopic methods can be used to trace the metabolic fate of isoproterenol or its influence on various metabolic processes. For example, radiolabeled precursors can be used to measure the rate of synthesis of second messengers like cyclic AMP (cAMP) in response to isoproterenol stimulation.

Molecular Biology and Cell Culture Techniques

The advent of molecular biology and cell culture has provided powerful tools to dissect the mechanisms of action of this compound at the cellular and subcellular levels. These techniques allow for controlled experiments on specific cell types, investigation of genetic and protein expression changes, and detailed analysis of cellular health and signaling events.

Gene Expression Analysis (Transcriptomics, RT-PCR)

The study of how this compound modulates gene expression is fundamental to understanding its long-term effects on cells and tissues. Transcriptomics, particularly through methods like RNA sequencing (RNA-seq) and Reverse Transcription-Polymerase Chain Reaction (RT-PCR), has been instrumental.

Transcriptomics (RNA-seq): This high-throughput method provides a comprehensive snapshot of the entire transcriptome of a cell or tissue after isoproterenol treatment. Studies have used RNA-seq to identify broad patterns of gene dysregulation in models of isoproterenol-induced cardiac fibrosis. nih.gov This analysis can reveal alterations in entire pathways, such as those related to the extracellular matrix, cell adhesion, and RNA processing. nih.gov For instance, transcriptome profiling has identified distinct clusters of genes that are deregulated over time following isoproterenol administration, highlighting its dynamic effects on cardiac cells. nih.gov

RT-PCR: Real-time RT-PCR (or quantitative PCR, qPCR) is a targeted approach used to quantify the expression of specific messenger RNA (mRNA) molecules. Researchers have employed this technique to validate findings from transcriptomic studies and to investigate the regulation of particular genes of interest by isoproterenol. Studies have shown that isoproterenol treatment can alter the expression of numerous genes, including those for beta-adrenergic receptors (β-ARs), signaling proteins, and markers of cellular stress or growth. plos.org For example, in vivo treatment of rats with isoproterenol has been shown to down-regulate the mRNA encoding the cAMP response element binding protein (CREB). nih.gov Similarly, isoproterenol has been found to induce the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and NFATc1 in osteoblastic cells mdpi.com and to inhibit the transcription of certain cytokine genes in the myocardium. nih.gov

Table 1: Selected Gene Expression Changes Induced by this compound

| Cell/Tissue Type | Gene Target | Method | Finding | Citation |

|---|---|---|---|---|

| Rat Ventricles | CREB | RT-PCR | Down-regulation of two spliced isoforms of CREB mRNA. | nih.gov |

| Rat Heart | β1-AR, β2-AR | Real-time PCR | Down-regulation of β1-AR and β2-AR mRNA expression. | plos.org |

| Rat Heart | β-MHC, ANP | Real-time PCR | Elevated levels of β-MHC and ANP mRNA, indicative of hypertrophy. | nih.gov |

| Mouse Osteoblastic Cells | RANKL, NFATc1 | Quantitative RT-PCR | Increased mRNA levels of RANKL and NFATc1. | mdpi.com |

| Rat Myocardium | TNF-alpha, IL-5, IL-1beta, IL-4, IL-6 | mRNA analysis | Inhibition of reactive oxygen species-induced cytokine gene expression. | nih.gov |

| Opossum Kidney Cells | Angiotensinogen (B3276523) (ANG) | Reporter Gene Assay | Stimulation of ANG gene expression. | nih.gov |

| HL-1 Atrial Cells | KCNQ1, Connexin 43, ANP, Cardiac Actin, α-MHC | mRNA analysis | Treatment with ISO and MgSO4 restored mRNA levels in KCNQ1-inhibited cells. | nih.gov |

Protein Expression and Phosphorylation Analysis (Western Blot)

Western blotting, or immunoblotting, is a key technique for detecting and quantifying specific proteins from a complex mixture. It is particularly valuable for assessing not just the total amount of a protein but also its post-translational modifications, such as phosphorylation, which is a critical step in many signaling pathways activated by isoproterenol.

Upon binding to β-adrenergic receptors, isoproterenol triggers a signaling cascade that leads to the activation of protein kinases like Protein Kinase A (PKA). These kinases then phosphorylate a wide array of downstream target proteins, altering their activity. Western blot analysis using phosphorylation-specific antibodies allows researchers to measure these activation events directly.

Studies have utilized Western blotting to demonstrate isoproterenol-induced phosphorylation of key signaling molecules such as CREB and ATF4. mdpi.com The technique has also been essential in showing how isoproterenol can up-regulate the expression of specific proteins like Death Receptor 5 (DR5), which is involved in apoptosis. nih.gov Conversely, prolonged isoproterenol exposure has been shown to decrease the protein expression of β1- and β2-adrenergic receptors in a cardiac remodeling model. plos.org

Table 2: Protein Expression and Phosphorylation Changes Analyzed by Western Blot

| Cell/Tissue Type | Protein Target | Finding | Citation |

|---|---|---|---|

| HEK 293 Cells | Cleaved Caspase-3, Cleaved PARP, DR5 | Marked increase in expression when co-treated with TRAIL. | nih.gov |

| Rat Heart | β1-AR | Decreased protein expression in a cardiac remodeling model. | plos.org |

| Rat Heart | Prohibitin (PHB) | Reduced expression in hypertrophied hearts. | nih.gov |

| Opossum Kidney Cells | CREB (43 kDa) | Identified as the nuclear protein binding to the ANG gene's CRE. | nih.gov |

| Mouse Osteoblastic Cells | RANKL, NFATc1 | Increased protein levels. | mdpi.com |

| Mouse Osteoblastic Cells | p-CREB, p-ATF4 | Induced phosphorylation of CREB and ATF4. | mdpi.com |

| MC3T3-E1 Cells | p-CREB, p-AKT, p-ERK | Inhibition of flow-induced phosphorylation. | researchgate.net |

Cell Viability and Apoptosis Assays

Investigating the influence of this compound on cell survival and programmed cell death (apoptosis) is crucial for understanding both its therapeutic potential and its role in pathology, such as in cardiac remodeling. A variety of assays are employed to measure these outcomes.

Cell Viability Assays: The MTT assay is a colorimetric assay commonly used to assess cell metabolic activity, which serves as an indicator of cell viability. Studies have used the MTT assay to quantify the effects of isoproterenol on the viability of different cell types. For example, it has been shown that isoproterenol can protect neuroblastoma cells from neurotoxin-induced cell death in a dose-dependent manner. frontiersin.org In other contexts, such as in combination with other agents like TRAIL, isoproterenol can contribute to a decrease in cell viability in HEK 293 cells. nih.govnih.gov

Apoptosis Assays: To specifically determine if cell death is occurring via apoptosis, several methods are used:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Isoproterenol, particularly when combined with TRAIL, has been shown to significantly increase the percentage of early and late apoptotic HEK 293 cells. nih.govnih.gov

TUNEL Staining: The TdT-mediated dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method has confirmed that isoproterenol can induce apoptosis in S49 lymphoma cells. researchgate.net

Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the cleavage and activation of caspases (e.g., caspase-3) by Western blot or specific activity assays provides direct evidence of apoptosis. Isoproterenol treatment has been linked to the cleavage of caspase-3. nih.govresearchgate.net

Comet Assay: Also known as single-cell gel electrophoresis, this assay measures DNA damage in individual cells, which can be an early event in apoptosis. It has been used to assess DNA damage in H9c2 cardiomyoblasts treated with isoproterenol. innspub.net

Table 3: Cell Viability and Apoptosis Assay Findings

| Cell Type | Assay | Finding | Citation |

|---|---|---|---|